3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C22H20O and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
5-HT7 Receptor Agents : A study by Leopoldo et al. (2007) focused on synthesizing compounds related to 3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol to explore their affinity and activity at the 5-HT7 receptor. This work is significant in understanding the structure-activity relationships for 5-HT7 receptor agents, which are relevant in neuroscience and pharmacology (Leopoldo et al., 2007).
Synthesis of Enantioenriched Diols : Cheng et al. (2018) presented a novel synthetic route to create enantioenriched 1,2,3,4-tetrahydronaphthalene-derived 1,3-diols. This contributes to organic chemistry, particularly in the synthesis of complex molecules with potential applications in medicinal chemistry (Cheng et al., 2018).
Self-Assembly at Liquid-Solid Interface : Rajwar et al. (2012) investigated the synthesis and self-assembly of star-shaped oligophenylenes, including derivatives of 1,2,3,4-tetrahydronaphthalen, at the liquid-solid interface. Their findings have implications for nanotechnology and materials science (Rajwar et al., 2012).
Rhodium-Catalyzed Hydroacylation : Jacolot et al. (2017) described an asymmetric synthesis of difenacoum stereoisomers using rhodium-catalyzed hydroacylation, incorporating this compound. This research is relevant in the field of synthetic organic chemistry and pharmaceutical manufacturing (Jacolot et al., 2017).
Sigma Receptor Binding : Berardi et al. (2005) explored the binding and activity at the sigma(1) receptor of derivatives of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl, contributing to the development of potential therapeutic agents in neuroscience and psychopharmacology (Berardi et al., 2005).
Vasodilating and β-Blocking Activity : Miyake et al. (1983) synthesized various derivatives of 1,2,3,4-tetrahydronaphthalen-1-ol and tested them for vasodilating and β-blocking activity, indicating potential applications in cardiovascular pharmacology (Miyake et al., 1983).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-phenylphenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O/c23-22-15-20(14-19-8-4-5-9-21(19)22)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,20,22-23H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWIKXHPIWMMIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C2C1O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971568 | |
Record name | 3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56181-66-9 | |
Record name | 3-[1,1′-Biphenyl]-4-yl-1,2,3,4-tetrahydro-1-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56181-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1'-Biphenyl)-4-yl-1,2,3,4-tetrahydro-1-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056181669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[1,1'-biphenyl]-4-yl-1,2,3,4-tetrahydro-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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